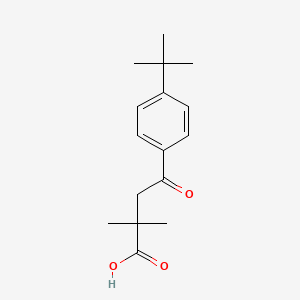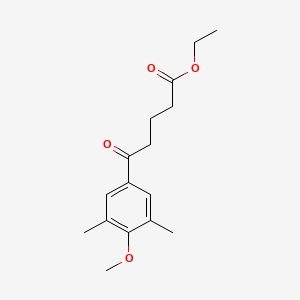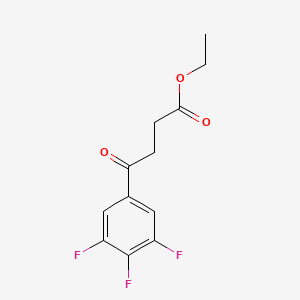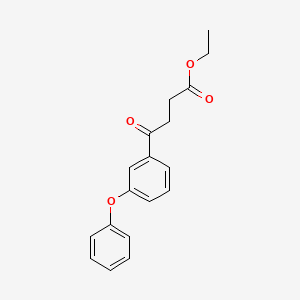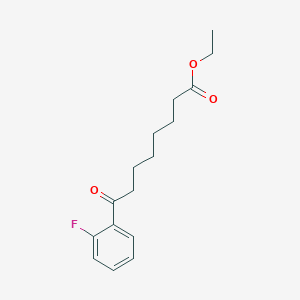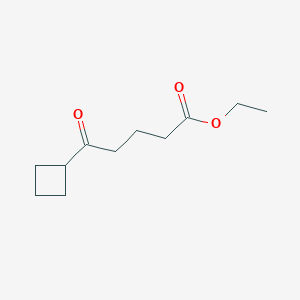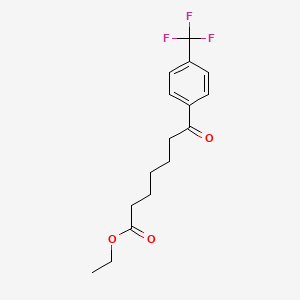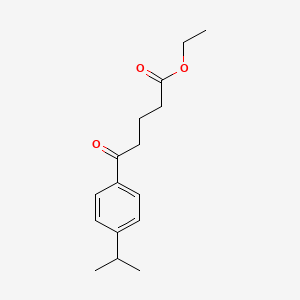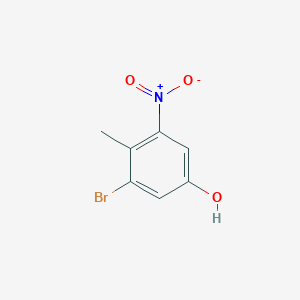
2-溴-4-羟基-6-硝基甲苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-hydroxy-6-nitrotoluene is an aromatic compound with the molecular formula C7H6BrNO3 It is a derivative of toluene, where the methyl group is substituted with a bromine atom, a hydroxyl group, and a nitro group at the 2, 4, and 6 positions, respectively
科学研究应用
2-Bromo-4-hydroxy-6-nitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-6-nitrotoluene typically involves multiple steps, starting from toluene. The general synthetic route includes:
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 2-nitrotoluene.
Bromination: The 2-nitrotoluene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 2-bromo-4-nitrotoluene.
Hydroxylation: Finally, the 2-bromo-4-nitrotoluene is hydroxylated using a suitable hydroxylating agent to produce 2-Bromo-4-hydroxy-6-nitrotoluene.
Industrial Production Methods
Industrial production of 2-Bromo-4-hydroxy-6-nitrotoluene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-Bromo-4-hydroxy-6-nitrotoluene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (hydroxyl) on the aromatic ring influences its reactivity towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4).
Major Products Formed
Reduction: 2-Bromo-4-hydroxy-6-aminotoluene.
Oxidation: 2-Bromo-4-oxo-6-nitrotoluene.
作用机制
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrotoluene involves its interaction with various molecular targets. The presence of the nitro group makes it a potential electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. The bromine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
2-Bromo-4-nitrotoluene: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxy-2-nitrotoluene: Lacks the bromine atom, affecting its electrophilic substitution reactions.
2-Bromo-6-nitrotoluene: Lacks the hydroxyl group, influencing its hydrogen bonding capabilities.
Uniqueness
2-Bromo-4-hydroxy-6-nitrotoluene is unique due to the presence of all three substituents (bromine, hydroxyl, and nitro groups) on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
IUPAC Name |
3-bromo-4-methyl-5-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKQWSMTQJRDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646166 |
Source


|
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62827-40-1 |
Source


|
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62827-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

